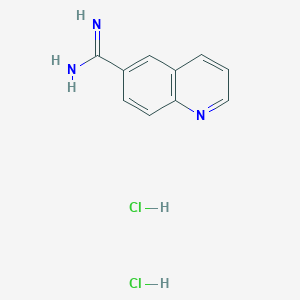

Quinoline-6-carboximidamide;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoline-6-carboximidamide;dihydrochloride is a chemical compound with the CAS Number: 2413898-61-8 . It has a molecular weight of 244.12 . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually in the form of a powder .

Molecular Structure Analysis

The IUPAC Name for this compound is quinoline-6-carboximidamide dihydrochloride . The InChI Code is 1S/C10H9N3.2ClH/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9;;/h1-6H, (H3,11,12);2*1H .

Physical And Chemical Properties Analysis

Quinoline-6-carboximidamide;dihydrochloride is a powder . The storage temperature is 4 degrees Celsius .

Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of Quinoline-6-carboximidamide;dihydrochloride, focusing on six unique applications:

Anticancer Agents

Quinoline-6-carboximidamide derivatives have shown significant potential as anticancer agents. These compounds can inhibit the proliferation of various cancer cell lines, such as MCF-7 (breast cancer), CACO (colon cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) by targeting protein kinases, which are crucial regulators of cell survival and proliferation . The compounds induce apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3, making them promising candidates for cancer therapy .

Pim-1 Kinase Inhibitors

Pim-1 kinase is an oncogene that plays a role in cell cycle progression and apoptosis. Quinoline-6-carboximidamide derivatives have been identified as potent Pim-1 kinase inhibitors. These inhibitors can significantly reduce the activity of Pim-1 kinase, thereby inducing apoptosis in cancer cells. For instance, compound 3e has shown an 82.27% inhibition of Pim-1 kinase activity, making it a strong candidate for further development .

Antimicrobial Agents

Quinoline derivatives, including Quinoline-6-carboximidamide, have been extensively studied for their antimicrobial properties. These compounds exhibit broad-spectrum activity against various bacterial and fungal pathogens. Their mechanism of action often involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication .

Antiviral Agents

Research has shown that quinoline derivatives can also act as antiviral agents. They have been found to inhibit the replication of several viruses, including HIV, hepatitis C, and influenza. The antiviral activity is primarily due to the inhibition of viral enzymes and interference with viral RNA synthesis .

Anti-inflammatory Agents

Quinoline-6-carboximidamide derivatives have demonstrated anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory enzymes such as COX-2. This makes them potential candidates for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Agents

Quinoline derivatives have been investigated for their neuroprotective effects. They can protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The neuroprotective activity is attributed to their ability to scavenge free radicals and inhibit the aggregation of amyloid-beta peptides .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

quinoline-6-carboximidamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3.2ClH/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9;;/h1-6H,(H3,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFIGRGHTLGCGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=N)N)N=C1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-6-carboximidamide;dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-N-[2-(4-oxoazetidin-2-yl)oxyphenyl]pyrazole-4-sulfonamide](/img/structure/B2656620.png)

![2-(o-Tolyl)imidazo[1,2-a]pyridine](/img/structure/B2656623.png)

![1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2656627.png)

![4-[(5-Bromopyridin-2-yl)oxy]phenol hydrobromide](/img/structure/B2656630.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2656631.png)

![4-chloro-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2656633.png)

![1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole](/img/structure/B2656635.png)

![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2656636.png)

![ethyl 2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2656638.png)

![methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2656640.png)

![2-Fluoro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2656642.png)